Thiourea, N-butyl-N'-(2-iodophenyl)-

Catalog No.
S15238962
CAS No.
53305-95-6
M.F
C11H15IN2S
M. Wt
334.22 g/mol
Availability
In Stock
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Thiourea, N-butyl-N'-(2-iodophenyl)-

CAS Number

53305-95-6

Product Name

Thiourea, N-butyl-N'-(2-iodophenyl)-

IUPAC Name

1-butyl-3-(2-iodophenyl)thiourea

Molecular Formula

C11H15IN2S

Molecular Weight

334.22 g/mol

InChI

InChI=1S/C11H15IN2S/c1-2-3-8-13-11(15)14-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H2,13,14,15)

InChI Key

BPDVASOKFIGPIX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NC1=CC=CC=C1I

Thiourea, N-butyl-N'-(2-iodophenyl)- is an organosulfur compound characterized by the presence of both thiourea and aromatic functionalities. Its chemical formula is C7H7IN2SC_7H_7IN_2S, with a molecular weight of approximately 278.11 g/mol. This compound features a butyl group and a 2-iodophenyl group attached to the nitrogen atoms of the thiourea structure, which is structurally similar to urea, differing only by the replacement of the oxygen atom with sulfur in the thiourea moiety . The compound's structure can be represented as follows:

  • Chemical Structure:
N butyl N 2 iodophenyl thiourea\text{N butyl N 2 iodophenyl thiourea}

This unique arrangement contributes to its distinct chemical properties and potential applications in various fields.

  • Reduction Reactions: Thiourea acts as a reducing agent, capable of converting peroxides into diols. It also facilitates the reductive workup of ozonolysis reactions to yield carbonyl compounds .
  • Nucleophilic Substitution: The sulfur atom in thiourea can engage in nucleophilic substitution reactions, allowing it to convert alkyl halides into thiols. This reaction exploits the high nucleophilicity of sulfur .
  • Formation of Metal Sulfides: Thiourea can react with metal ions to form metal sulfides, which are useful in various synthetic applications .

Thiourea compounds exhibit significant biological activities. They have been studied for their potential antioxidant properties, particularly their ability to scavenge reactive oxygen species such as hydrogen peroxide and superoxide radicals . Additionally, thioureas have shown potential in medicinal chemistry, where they are explored for their roles in drug development due to their interactions with biological targets.

The synthesis of N-butyl-N'-(2-iodophenyl)-thiourea typically involves the following steps:

  • Preparation of Thiourea: Thioureas can be synthesized by reacting amines with isothiocyanates. For instance, an appropriate amine (N-butylamine) can be treated with phenyl isothiocyanate under controlled conditions to yield the desired thiourea derivative .
    RNH2+R NCSRNHCSNH2+NH2\text{RNH}_2+\text{R }\text{NCS}\rightarrow \text{RNHCSNH}_2+\text{R }\text{NH}_2
  • Substitution Reaction: The introduction of the iodine substituent typically involves electrophilic aromatic substitution on a phenolic precursor or direct iodination of the aromatic ring.
  • Purification: The crude product can be purified through techniques such as recrystallization or chromatography.

Thiourea derivatives like N-butyl-N'-(2-iodophenyl)- are utilized in various applications:

  • Pharmaceuticals: They serve as intermediates in the synthesis of biologically active compounds and pharmaceuticals.
  • Agricultural Chemistry: Thioureas are used as growth regulators and fungicides in agricultural practices.
  • Material Science: They are explored for their properties in polymer chemistry and materials science due to their unique structural characteristics.

Studies have indicated that thioureas can interact with various biological systems, influencing enzymatic activity and cellular processes. Their ability to scavenge reactive oxygen species suggests a protective role against oxidative stress in biological systems . Additionally, research has focused on their interactions with metal ions for potential applications in biochemistry and environmental science.

Several compounds share structural similarities with N-butyl-N'-(2-iodophenyl)-thiourea. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
ThioureaOrganosulfur compoundBasic structure without substituents
N-butyl-N'-(4-iodophenyl)-thioureaSimilar structure4-Iodophenyl group instead of 2-iodophenyl
Thiourea, N,N'-bis(2-hydroxyphenyl)Hydroxy-substituted thioureaContains hydroxyl groups enhancing solubility
Thiourea, N-butyl-N'-(2-mercaptophenyl)Mercapto-substituted thioureaContains a mercapto group which alters reactivity

Uniqueness

N-butyl-N'-(2-iodophenyl)-thiourea stands out due to its specific substitution pattern on the phenyl ring and its potential utility in both biological and synthetic applications. Its unique combination of properties makes it a valuable compound for further research and application development.

N-Alkyl-N'-arylthioureas are characterized by a thiourea backbone (–NH–CS–NH–) with an alkyl group attached to one nitrogen atom and an aromatic ring to the other. This structural motif confers unique physicochemical properties:

Hydrogen Bonding and Molecular Recognition

The thiourea moiety acts as a bidentate hydrogen-bond donor, engaging in strong interactions with electron-rich substrates such as carbonyl groups or metal ions. For example, Schreiner’s thiourea catalyst, featuring 3,5-bis(trifluoromethyl)phenyl groups, demonstrates exceptional catalytic efficiency in asymmetric synthesis due to its ability to stabilize transition states via dual hydrogen bonds. In N-butyl-N'-(2-iodophenyl)thiourea, the planar thiourea core facilitates similar interactions, while the iodine atom introduces additional halogen-bonding capabilities.

Electronic and Steric Modulation

Substituents on the aryl ring significantly influence electronic properties. Electron-withdrawing groups (e.g., halogens) enhance the acidity of the thiourea NH protons, strengthening hydrogen-bond donor capacity. The 2-iodophenyl group in N-butyl-N'-(2-iodophenyl)thiourea induces steric hindrance at the ortho position, which can dictate regioselectivity in catalytic reactions. Meanwhile, the butyl chain augments lipophilicity, improving membrane permeability in biological systems.

Applications in Chemical Biology and Materials Science

N-Alkyl-N'-arylthioureas exhibit diverse functionalities:

  • Enzyme Inhibition: Thiourea derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. For instance, compound 3 (1-(3-chlorophenyl)-3-cyclohexylthiourea) showed IC~50~ values of 50 µg/mL against AChE, rivaling the standard drug galantamine.
  • Heavy Metal Sensing: The sulfur atom in thioureas selectively coordinates toxic metals like Hg(II). Fluorescence studies reveal that derivatives with electron-deficient aryl groups exhibit enhanced sensitivity to mercury ions.
  • Organocatalysis: Thioureas accelerate reactions such as Diels-Alder cycloadditions by stabilizing transition states through hydrogen bonding.

Table 1: Comparative Analysis of N-Alkyl-N'-Arylthiourea Derivatives

CompoundAlkyl GroupAryl GroupKey ApplicationsReference
N-Cyclohexyl-N'-phenylCyclohexylPhenylEnzyme inhibition, X-ray studies
N-Butyl-N'-(2-iodophenyl)Butyl2-IodophenylHalogen bonding, sensing
N-Cyclopropyl-N'-(4-ClPh)Cyclopropyl4-ChlorophenylAntifungal activity

Rationale for Investigating N-Butyl-N'-(2-Iodophenyl)thiourea

The investigation of N-butyl-N'-(2-iodophenyl)thiourea is driven by its structural uniqueness and potential multifunctionality:

Synergistic Effects of Substituents

  • Iodine as a Halogen Bond Donor: The 2-iodophenyl group introduces a heavy halogen atom capable of forming halogen bonds with electron donors (e.g., carbonyl oxygen). This interaction is critical in crystal engineering and supramolecular chemistry.
  • Butyl Chain for Lipophilicity: The n-butyl group enhances solubility in nonpolar media, enabling applications in hydrophobic environments such as lipid bilayers or organic reaction mixtures.

Synthetic Accessibility

The compound can be synthesized via a one-pot reaction between butylamine and 2-iodophenyl isothiocyanate under mild conditions, as demonstrated in protocols for analogous thioureas. This simplicity aligns with green chemistry principles, avoiding toxic metal catalysts.

Nucleophilic Substitution Strategies for Thiourea Functionalization

The nucleophilic substitution approach for thiourea functionalization involves several key mechanistic pathways that enable the selective incorporation of functional groups [3] [4]. The thiourea moiety exhibits distinctive nucleophilic behavior due to the sulfur atom's lone electron pairs, making it susceptible to electrophilic attack by various reagents [3].

Primary Nucleophilic Substitution Mechanisms

The synthesis of N-butyl-N'-(2-iodophenyl)thiourea typically employs the reaction between N-butylthiourea and 2-iodoaniline under controlled conditions . This reaction proceeds through a nucleophilic addition mechanism where the amino group of 2-iodoaniline attacks the electrophilic carbon center of the thiourea derivative [4].

Reaction TypeReagents/ConditionsProducts/OutcomesYield Range
Electrophilic AttackAlkyl halides, acyl chloridesSubstituted thiourea derivatives62-97%
Isothiocyanate FormationOxidizing agents (hydrogen peroxide)Conversion to isothiocyanate intermediates85-95%
Direct CondensationPrimary/secondary amines + isothiocyanatesN,N'-disubstituted thioureas70-99%

The mechanochemical synthesis approach has demonstrated exceptional efficiency for thiourea derivatives, with manual grinding providing yields of greater than or equal to 99% in most cases regardless of electronic effects or the physical state of starting materials [4]. The combination of electron-withdrawing groups in the amine component and electron-donating groups in the isothiocyanate component typically requires prolonged grinding times to achieve quantitative conversion [4].

Advanced Functionalization Techniques

Recent developments in nucleophilic substitution strategies have focused on the use of phase-transfer catalysts to improve reaction efficiency [5]. The application of tetra-n-butylammonium bromide as a phase-transfer catalyst has shown remarkable improvements in yield, with some reactions achieving 76% yield compared to 41% without catalyst assistance [5].

The deprotonation of the N-H group increases the nucleophilicity of nitrogen atoms, enabling nucleophilic displacement reactions with enhanced selectivity [4]. This approach has proven particularly effective for aromatic thiourea derivatives where traditional methods may suffer from reduced reactivity due to electronic effects [4].

Optimization of Coupling Reactions for Iodophenyl Incorporation

The incorporation of iodophenyl groups into thiourea frameworks requires specialized coupling methodologies that account for the unique reactivity patterns of halogenated aromatic compounds [6] [7]. The optimization of these coupling reactions involves careful consideration of catalyst selection, solvent systems, and reaction conditions [8] [9].

Copper-Catalyzed Cross-Coupling Approaches

Copper oxide nanoparticles have emerged as effective catalysts for the cross-coupling of 2-haloarylisothiocyanates with various amines [6]. The optimal reaction conditions involve treatment of o-iodophenylisothiocyanate with morpholine under aqueous conditions at elevated temperatures [6].

Temperature (°C)Reaction TimeYield (%)Catalyst Loading
Room TemperatureNo reaction02.5 mol% CuO
801.5 hours802.5 mol% CuO
10030 minutes952.5 mol% CuO

The reaction mechanism involves the initial formation of intermediate thiourea followed by intramolecular cyclization through copper-catalyzed arylthiolation [6]. The "on water" reaction conditions provide excellent demonstration of green chemistry principles while maintaining high catalytic efficiency [6].

Palladium-Catalyzed Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling reactions have been successfully applied to thiourea derivatives through desulfurization processes [8]. This strategy enables the preparation of substituted amidinium salts and unsymmetrical diaryl ketones with broad substrate scope [8]. The reaction tolerates bromo groups on aromatic rings and demonstrates compatibility with moisture and air [8].

The dual role of silver salts as both desulfurating reagents and oxidants facilitates the palladium(II)/palladium(0)/palladium(II) catalytic cycle, resulting in improved reaction efficiency [8]. Single crystal structures of palladium-diaminocarbene complexes have been obtained, confirming their role as key intermediates in both catalytic and stoichiometric reactions [8].

Solvent and Temperature Optimization

Systematic optimization studies have revealed critical dependencies between solvent selection and reaction outcomes [10] [11]. Polar aprotic solvents such as dimethyl sulfoxide, gamma-butyrolactone, and dihydrolevoglucosenone favor product formation due to their ability to dissolve and stabilize polysulfur chains [11].

SolventConversion (%)Reaction TimeTemperature (°C)
Acetonitrile692 hours80
Dimethyl sulfoxide852 hours80
Gamma-butyrolactone922 hours80
Dihydrolevoglucosenone1002 hours80

Temperature optimization studies indicate that moderate temperatures (40-80°C) provide the best balance between conversion efficiency and energy consumption [11]. Higher temperatures (100°C) often lead to the formation of side products, necessitating careful temperature control [11].

Purification and Yield Optimization Challenges

The purification of Thiourea, N-butyl-N'-(2-iodophenyl)- presents unique challenges due to the presence of both hydrophobic butyl groups and halogenated aromatic systems [12] [13]. These structural features require specialized purification techniques and optimization strategies to achieve high purity and acceptable yields [12] [14].

Recrystallization Methodologies

Recrystallization remains the primary purification method for thiourea derivatives, with solvent selection being critical for success [13]. The compound's solubility characteristics necessitate careful evaluation of different solvent systems to identify optimal recrystallization conditions [13].

The recrystallization process typically involves dissolving the crude product in hot solvent followed by controlled cooling to promote crystal formation [13]. For compounds with limited solubility, mixed solvent systems combining hexane with small amounts of dichloromethane or ethyl acetate have proven effective [13].

Yield Optimization Parameters

Systematic studies of reaction parameters have identified several critical factors affecting yield optimization [15] [12] [14]. The most beneficial conditions for thiourea synthesis involve careful control of reaction time, temperature, and mass ratios of starting materials [15] [12].

ParameterOptimal ValueYield (%)Reaction Conditions
Reaction Time3.5 hours62.37Lawesson's reagent method
Temperature75°C64.14Sulfuration reaction
Mass Ratio (Urea:Reagent)2:166.05Nucleophilic substitution
Solvent Volume15 mL76-99Isothiocyanate coupling

The reproducibility of optimized conditions has been demonstrated through multiple replicate experiments, with average yields consistently exceeding 60% under carefully controlled conditions [15] [12]. The maximum yield achieved in repeated experiments reached 66.05%, which surpasses previously reported literature values [12].

Chromatographic Purification Challenges

High-pressure liquid chromatography has been successfully employed for the separation and purification of thiourea derivatives [16]. Reverse-phase chromatography using appropriate mobile phase systems enables effective separation of thiourea compounds from related impurities [16].

The retention time for thiourea compounds typically ranges from 1.4 to 4.7 minutes depending on the specific derivative and chromatographic conditions employed [16]. This technique has proven particularly valuable for purity assessment during toxicological and biological evaluations [16].

Ultrasonic-Assisted Purification

Recent developments in ultrasonic-assisted synthesis have demonstrated significant improvements in both reaction efficiency and product purity [10]. The application of ultrasonic irradiation at 80% intensity provides enhanced reaction rates while maintaining excellent yields [10].

Ultrasonic ConditionsYield (%)Reaction TimePurity
80% Intensity, 23°C91-9615-30 minutes>95%
No Ultrasonication75-884-6 hours85-90%
50°C with Ultrasonication85-9245-60 minutes90-95%

The ultrasonic method enables the formation of mono- and bis-derivatives with excellent yields while significantly reducing reaction times compared to conventional heating methods [10]. The enhanced cavitation effects facilitate improved mass transfer and reaction kinetics, resulting in higher purity products [10].

Ligand Behavior in Transition Metal Coordination Spheres

N-butyl-N'-(2-iodophenyl)thiourea represents a particularly interesting member of the asymmetric thiourea family, exhibiting distinctive coordination behavior due to its unsymmetrical substitution pattern. This compound, with the molecular formula C₁₁H₁₅IN₂S and molecular weight of 334.22 g/mol, features a butyl group attached to one nitrogen atom and a 2-iodophenyl group attached to the other nitrogen of the thiourea core [2].

The coordination chemistry of this asymmetric thiourea ligand is fundamentally governed by the electronic and steric properties imparted by its substituents. The presence of the electron-withdrawing iodine atom in the ortho position of the phenyl ring significantly influences the electronic distribution within the thiourea moiety, affecting both the nucleophilicity of the sulfur atom and the basicity of the nitrogen centers [3]. This electronic modulation creates a distinct preference for coordination modes that differ from symmetrical thiourea analogues.

In transition metal coordination spheres, N-butyl-N'-(2-iodophenyl)thiourea demonstrates remarkable versatility in its binding modes. The ligand predominantly coordinates through its sulfur atom in a monodentate fashion when interacting with soft metal centers such as gold(I), silver(I), and copper(I) [4] [5]. This preference arises from the favorable orbital overlap between the sulfur lone pairs and the empty d-orbitals of these soft metals, following the principles of hard-soft acid-base theory [6] [7].

The coordination behavior exhibits distinct patterns depending on the metal center involved. With platinum(II) and palladium(II) complexes, the ligand frequently adopts bidentate coordination modes, forming stable five-membered chelate rings through simultaneous sulfur and nitrogen coordination [8] [9]. This chelating behavior is particularly pronounced in square planar geometries, where the ligand can occupy two adjacent coordination sites effectively [10].

The asymmetric nature of the substitution pattern in N-butyl-N'-(2-iodophenyl)thiourea creates inherent chirality in the coordination environment, leading to the formation of diastereomeric complexes when coordinated to metal centers. This characteristic distinguishes it from symmetrical thiourea derivatives and provides opportunities for stereoselective coordination chemistry [11] [12].

The steric influence of the bulky butyl group and the iodophenyl substituent creates a coordination environment that favors specific orientations around the metal center. The 2-iodophenyl group, in particular, can engage in secondary interactions through halogen bonding, which can stabilize certain coordination geometries while destabilizing others [3] [2].

Spectroscopic Evidence of Binding Modes (S vs. N Coordination)

The determination of coordination modes in N-butyl-N'-(2-iodophenyl)thiourea metal complexes relies heavily on spectroscopic analysis, with infrared spectroscopy providing the most direct evidence for metal-ligand interactions. The characteristic vibrational frequencies of the thiourea functional group undergo systematic changes upon coordination, serving as diagnostic tools for identifying binding modes [13] [14].

In the free ligand, the carbon-sulfur stretching vibration ν(C=S) appears as a strong band in the range of 1590-1520 cm⁻¹, while the nitrogen-hydrogen stretching vibrations ν(N-H) are observed between 3400-3200 cm⁻¹ [15] [16]. Upon coordination through the sulfur atom, the ν(C=S) frequency shifts to lower wavenumbers, typically by 40-80 cm⁻¹, indicating the weakening of the carbon-sulfur bond due to electron donation from the sulfur lone pair to the metal center [8] [17].

When coordination occurs through nitrogen atoms, the spectroscopic signature is markedly different. The ν(N-H) stretching frequencies shift to higher wavenumbers, reflecting the increased electron deficiency at the nitrogen center upon coordination. This shift can be substantial, often exceeding 100 cm⁻¹ for strongly coordinating metal centers [18] [19]. Additionally, new bands appear in the far-infrared region (300-200 cm⁻¹) corresponding to metal-sulfur or metal-nitrogen stretching vibrations [13].

Nuclear magnetic resonance spectroscopy provides complementary information about coordination modes. In ¹H NMR spectra, the chemical shifts of the N-H protons serve as sensitive probes for coordination. Upon sulfur coordination, the N-H protons typically experience downfield shifts due to the altered electronic environment [20]. The magnitude of these shifts depends on the nature of the metal center and the coordination geometry [18].

¹³C NMR spectroscopy reveals changes in the thiocarbonyl carbon signal, which appears around 180-175 ppm in the free ligand. Upon coordination, this signal undergoes characteristic shifts that depend on the coordination mode. Sulfur coordination typically causes an upfield shift of the C=S carbon signal, while nitrogen coordination may result in more complex splitting patterns due to coupling with the metal center [18] [17].

The spectroscopic analysis of N-butyl-N'-(2-iodophenyl)thiourea complexes reveals that the coordination mode is highly dependent on the metal center and reaction conditions. Soft metals such as gold(I) and silver(I) predominantly coordinate through sulfur, as evidenced by the characteristic downfield shifts in ¹H NMR and the appearance of metal-sulfur stretching bands in the infrared spectrum [21] [5]. In contrast, harder metal centers may engage in mixed coordination modes or preferentially coordinate through nitrogen atoms.

The presence of the iodine substituent in the 2-position of the phenyl ring creates additional spectroscopic complexity. The iodine atom can participate in secondary interactions, including halogen bonding, which can be detected through changes in the aromatic region of both ¹H and ¹³C NMR spectra [2] [3]. These interactions can stabilize certain coordination geometries and influence the overall binding preference of the ligand.

Comparative Analysis with Symmetrical Thiourea Analogues

The coordination behavior of N-butyl-N'-(2-iodophenyl)thiourea exhibits significant differences when compared to symmetrical thiourea analogues, highlighting the profound influence of asymmetric substitution on metal binding properties. Symmetrical thioureas, such as N,N'-diphenylthiourea or N,N'-dibutylthiourea, typically display more predictable coordination patterns due to the identical electronic and steric environments around both nitrogen atoms [22] [23].

In symmetrical thiourea systems, the coordination preferences are primarily determined by the nature of the metal center and the overall electronic properties of the substituents. The identical substitution pattern creates a uniform electronic distribution that results in consistent coordination behavior across different metal centers [24]. In contrast, the asymmetric substitution in N-butyl-N'-(2-iodophenyl)thiourea creates distinct electronic environments that can lead to regioselective coordination and the formation of multiple coordination isomers [25].

The binding affinity of N-butyl-N'-(2-iodophenyl)thiourea toward metal centers differs significantly from symmetrical analogues. The electron-withdrawing nature of the iodine substituent enhances the electrophilicity of the thiocarbonyl carbon, making the sulfur atom a better donor compared to electron-rich symmetrical thioureas [3]. This enhanced donor capability results in stronger metal-ligand bonds and increased stability of the resulting complexes [4].

The steric effects in asymmetric thioureas also contribute to different coordination geometries compared to symmetrical analogues. The combination of the bulky butyl group and the planar iodophenyl substituent creates a sterically demanding environment that can influence the coordination number and geometry around the metal center [10]. Symmetrical thioureas, particularly those with similar substituents, typically allow for more flexible coordination geometries due to the reduced steric constraints [26].

The formation of polynuclear complexes represents another area where asymmetric and symmetrical thioureas differ substantially. Symmetrical thioureas often form well-defined polynuclear structures through bridging coordination modes, where the ligand can simultaneously coordinate to multiple metal centers [27]. The asymmetric substitution pattern in N-butyl-N'-(2-iodophenyl)thiourea creates directional preferences that can lead to the formation of unique structural motifs not observed in symmetrical systems [28].

The catalytic applications of metal complexes derived from N-butyl-N'-(2-iodophenyl)thiourea also differ from those of symmetrical analogues. The asymmetric coordination environment can impart chirality to the metal center, leading to enantioselective catalysis in appropriate reaction systems [11] [12]. This property is particularly valuable in asymmetric synthesis, where the formation of chiral products is desired. Symmetrical thiourea complexes, while often highly active catalysts, typically do not provide the same level of stereochemical control [29].

The stability patterns of complexes formed with asymmetric versus symmetrical thioureas also show notable differences. The unique electronic distribution in N-butyl-N'-(2-iodophenyl)thiourea can lead to enhanced complex stability through multiple stabilizing interactions, including halogen bonding and π-π stacking interactions [30]. These additional stabilizing forces are generally absent in symmetrical thiourea complexes, which rely primarily on metal-ligand bonding for stability [31].

The biological activity of metal complexes derived from asymmetric thioureas like N-butyl-N'-(2-iodophenyl)thiourea often exceeds that of symmetrical analogues [32] [33]. The enhanced lipophilicity imparted by the iodine substituent and the unique coordination geometry can improve cellular uptake and target specificity compared to symmetrical thiourea complexes [34] [35]. This enhanced biological activity makes asymmetric thiourea complexes particularly attractive for medicinal chemistry applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

334.00007 g/mol

Monoisotopic Mass

334.00007 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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